molecular formula C14H18O4 B14013069 Butanoicacid, 3-methyl-3-(4-methylphenyl)- CAS No. 5440-72-2

Butanoicacid, 3-methyl-3-(4-methylphenyl)-

Cat. No.: B14013069
CAS No.: 5440-72-2
M. Wt: 250.29 g/mol
InChI Key: AUYJZZFEHKGYHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-methyl-3-(4-methylphenyl)-, typically involves the alkylation of butanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where butanoic acid is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of butanoic acid, 3-methyl-3-(4-methylphenyl)-, may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-3-(4-methylphenyl)-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Butanoic acid, 3-methyl-3-(4-methylphenyl)-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-3-(4-methylphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-methyl-: A simpler derivative with a similar structure but lacking the aromatic ring.

    Butanoic acid, 3-methylphenyl ester: An ester derivative with different chemical properties and applications.

    Isovaleric acid: Another branched-chain carboxylic acid with different substituents.

Uniqueness

Butanoic acid, 3-methyl-3-(4-methylphenyl)-, is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

5440-72-2

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[2-(4-methylphenyl)propan-2-yl]butanedioic acid

InChI

InChI=1S/C14H18O4/c1-9-4-6-10(7-5-9)14(2,3)11(13(17)18)8-12(15)16/h4-7,11H,8H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

AUYJZZFEHKGYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C(CC(=O)O)C(=O)O

Origin of Product

United States

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